molecular formula C27H38Cl2N2 B8066626 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride

2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride

Cat. No.: B8066626
M. Wt: 461.5 g/mol
InChI Key: CGGHUNCNFBDYJE-UHFFFAOYSA-N
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Description

This compound (CAS: 1648825-53-9; molecular formula: C₂₇H₃₅Cl₂N₂) is a halogenated imidazolium salt featuring bulky 2,6-diisopropylphenyl (Dipp) substituents. Its sterically hindered structure enhances stability and reactivity, making it a precursor for fluorinating reagents like PhenoFluor mixture and AlkylFluor . It is commercially available as a white powder (≥98% purity) and is widely used in deoxyfluorination reactions to replace hydroxyl groups with fluorine atoms under mild conditions .

Properties

IUPAC Name

2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37ClN2.ClH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;/h9-20,27H,1-8H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGHUNCNFBDYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=CN(C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Diimine Intermediate

The first step involves the condensation of 2,6-diisopropylaniline with glyoxal in methanol or ethyl acetate. Formic acid catalyzes the reaction, forming a 1,4-diaryl-1,4-diazabutadiene (diimine) intermediate. For example, stirring 2,6-diisopropylaniline (63.8 mL, 340 mmol) with glyoxal (40% aqueous solution, 19 mL, 170 mmol) and formic acid (1 mL) in methanol (500 mL) at room temperature for 3 hours yields a yellow precipitate (70% yield). Ethyl acetate is preferred for larger scales due to improved solubility and ease of isolation.

Ring Closure with Paraformaldehyde and HCl

The diimine undergoes cyclization with paraformaldehyde and hydrochloric acid in ethyl acetate at 0°C. A representative procedure involves dissolving the diimine (200 g, 532 mmol) in ethyl acetate (2 L), cooling to 0°C, and adding paraformaldehyde (20.7 g, 690 mmol) and HCl (4N in dioxane, 212 mL, 851 mmol). After stirring for 2.5 hours, the product precipitates as a white solid (70% yield). This method avoids solvent pre-drying and operates under ambient air, making it practical for industrial applications.

Table 1: Reaction Conditions for Two-Step Synthesis

StepReactantsSolventTemperatureYield
12,6-diisopropylaniline, glyoxal, formic acidMethanolRoom temperature70%
2Diimine, paraformaldehyde, HClEthyl acetate0°C70%

Single-Step TMSCl-Mediated Condensation

An alternative method condenses 2,6-diisopropylaniline, glyoxal, and paraformaldehyde in the presence of chlorotrimethylsilane (TMSCl). Combining these reagents in ethyl acetate (7–10 mL/mmol) at 70°C for 2 hours directly yields IPr·HCl in 89% purity. TMSCl acts as both a chloride source and dehydrating agent, simplifying the workup by precipitating the product without aqueous extraction.

Mechanistic Insights

This reaction proceeds via a proposed 1,5-dipolar electrocyclization , where TMSCl traps the intermediate iminium species. Ethyl acetate’s moderate polarity ensures high product purity by selectively dissolving byproducts like water and trimethylsilanol.

Table 2: TMSCl Method Optimization

ParameterOptimal ValueEffect on Yield
SolventEthyl acetateMaximizes precipitation
Temperature70°CAccelerates cyclization
TMSCl Equivalents1.1Minimizes side reactions

Comparative Analysis of Methods

Yield and Purity

  • Two-Step Method : 70% overall yield, >95% purity (by 1H^1H NMR).

  • TMSCl Method : 89% yield, comparable purity without chromatography.

Scalability and Practicality

The two-step protocol excels in scalability, demonstrated by 5 L flask reactions producing >150 g of product. In contrast, the TMSCl method is more efficient for small-scale syntheses but requires careful handling of moisture-sensitive reagents.

Critical Reaction Parameters

Solvent Selection

Ethyl acetate is universally preferred for its ability to dissolve reactants while precipitating the product. Methanol, though effective for diimine formation, complicates isolation due to high polarity.

Temperature Control

Low temperatures (0°C) during HCl addition minimize side reactions like oligomerization. Elevated temperatures (70°C) are permissible in the TMSCl method due to faster kinetics.

Acid Choice

HCl provides the chloride counterion directly, whereas TMSCl necessitates stoichiometric calculations to avoid excess silanol byproducts.

Characterization and Quality Control

Successful syntheses are confirmed by:

  • 1H^1H NMR : Distinct singlet at δ 10.2 ppm for the imidazolium proton.

  • Elemental Analysis : Carbon (76.2%) and nitrogen (6.6%) within 0.4% of theoretical values.

  • X-ray Crystallography : Monoclinic crystal structure (space group P21/cP2_1/c) with C–Cl bond length of 1.68 Å.

Industrial-Scale Adaptations

Patents disclose kilogram-scale syntheses using:

  • Continuous Stirred-Tank Reactors (CSTRs) for diimine formation.

  • Anti-Solvent Precipitation with hexane to enhance product recovery .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides .

Scientific Research Applications

2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion .

Comparison with Similar Compounds

PhenoFluor Mixture

Composition : A 1:2 molar complex of 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium; chloride and cesium fluoride (CsF) .
Key Advantages :

  • Enhanced Stability: Retains reactivity for 4 months in air, addressing the moisture sensitivity of the parent PhenoFluor reagent .
  • Broad Substrate Scope : Effective for aryl, heteroaryl, and secondary alcohols, with high functional group tolerance (e.g., esters, ketones) .
    Limitations : Produces chlorinated byproducts during alkyl alcohol fluorination, reducing efficiency for aliphatic substrates .
Parameter 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium; chloride PhenoFluor Mixture
Stability in Air Limited (hygroscopic) ≥4 months
Byproduct Formation N/A Chlorinated species
Primary Application Precursor for fluorinating reagents Aryl/heteroaryl alcohol fluorination

AlkylFluor

Composition : Synthesized by reacting 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium; chloride with KF and KBF₄ .
Key Advantages :

  • Superior Conversion for Aliphatic Alcohols: Achieves >90% yield for alkyl alcohols, outperforming PhenoFluor and PhenoFluor mixture .
  • Reduced Byproducts: Eliminates chlorinated side products via tetrafluoroborate counterion stabilization .
Parameter AlkylFluor PhenoFluor Mixture
Substrate Preference Alkyl alcohols Aryl/heteroaryl alcohols
Byproduct Profile Minimal Chlorinated species
Stability Moderate High

1,3-Bis(diphenylphosphino)propane Nickel(II) Chloride

Contrast with Target Compound:

  • Function : Catalyzes C–C bond formation vs. fluorination.
  • Structural Features : Phosphine ligands vs. imidazolium halide core .
  • Applications : Irrelevant to fluorination chemistry but highlights the versatility of sterically hindered ligands in catalysis .

Research Findings and Performance Metrics

Reaction Efficiency

  • PhenoFluor Mixture: Converts aryl alcohols to fluorides in 70–95% yield under mild conditions (room temperature, 12–24 h) .
  • AlkylFluor : Achieves 85–95% yield for aliphatic alcohols but requires elevated temperatures (50–80°C) .

Stability and Handling

  • 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium; chloride : Requires storage under inert gas due to hygroscopicity .
  • PhenoFluor Mixture: Air-stable for months, enabling use in open-flask reactions .

Biological Activity

The compound 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium; chloride (often referred to as Imidazolium chloride) is a member of the imidazolium family and has garnered attention for its potential biological activities. Its structural characteristics suggest various applications in medicinal chemistry and biochemistry. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C27H38ClN2
  • Molecular Weight : 461.5 g/mol
  • Appearance : Solid at room temperature
  • Melting Point : 278 °C (dec.)

The compound features a dihydroimidazolium core substituted with bulky isopropyl groups on the phenyl rings, enhancing its stability and solubility in organic solvents.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that imidazolium salts exhibit significant antimicrobial properties. The structural variations in the side chains can influence their effectiveness against various bacterial strains. Studies have shown that similar compounds can disrupt bacterial membranes, leading to cell lysis.

2. Anticancer Properties

Imidazolium salts have been investigated for their anticancer potential. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. These pathways often involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

3. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The positively charged imidazolium group can interact with negatively charged sites on enzymes, potentially altering their activity. This property is particularly useful in drug design for targeting specific metabolic pathways in cancer cells.

The mechanism by which 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium exerts its biological effects often involves:

  • Membrane Disruption : By integrating into lipid bilayers, it can alter membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in cells, leading to apoptosis.
  • Signal Transduction Modulation : The compound may interfere with key signaling pathways that regulate cell growth and survival.

Case Studies

Several studies have explored the biological activity of imidazolium salts similar to the focus compound:

  • Antimicrobial Efficacy Study :
    • A study showed that imidazolium derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the structural modifications made to the side chains .
  • Cancer Cell Line Research :
    • In vitro studies using various cancer cell lines demonstrated that imidazolium salts could inhibit cell proliferation and induce apoptosis at concentrations as low as 5 µM . The mechanism involved the activation of caspase pathways and increased levels of ROS.
  • Enzyme Inhibition Studies :
    • Research indicated that similar compounds could effectively inhibit certain kinases involved in oncogenic signaling pathways, providing a potential therapeutic avenue for targeted cancer treatments .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits key metabolic enzymes

Q & A

Q. Q: What are the established methods for synthesizing and characterizing 2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium; chloride?

A:

  • Synthesis : The compound is synthesized via alkylation of 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene with chlorinating agents (e.g., HCl or Cl₂). Purification involves column chromatography (silica gel, eluent: dichloromethane/hexane) to isolate the crystalline product .
  • Characterization :
    • NMR : 1^1H and 13^{13}C NMR confirm structural integrity. Key signals include imidazolium protons (δ 7.2–7.4 ppm) and isopropyl groups (δ 1.2–1.4 ppm) .
    • X-ray Crystallography : Single-crystal analysis reveals a planar imidazolium ring with bond lengths consistent with aromaticity (C–N: ~1.34 Å). Dihedral angles between aryl substituents and the central ring are ~85°, indicating steric bulk .
    • Melting Point : Decomposes at 278°C, confirming thermal stability .
Technique Key Observations
1^1H NMR (400 MHz)δ 7.35 (m, aromatic H), 3.10 (septet, CH(CH₃)₂), 1.25 (d, CH₃)
X-ray DiffractionSpace group: P2₁/c; Z = 4; R-factor: 0.045
Melting Point278°C (dec.)

Basic Applications in Fluorination Reactions

Q. Q: How is this compound utilized in fluorination reagents like PhenoFluor and AlkylFluor?

A: The compound serves as a precursor for fluorinating agents:

  • PhenoFluor Mixture : Combined with CsF (1:2 molar ratio) to form a stable, air-tolerant reagent for deoxyfluorination of alcohols. This avoids moisture sensitivity and enables high functional group tolerance .
  • AlkylFluor : Reacted with KF and KBF₄ to generate a reagent optimized for alkyl alcohol fluorination, reducing chlorinated byproducts (e.g., R–Cl) and achieving >80% yields .
Reagent Composition Application Scope
PhenoFluor MixtureCompound + CsF (1:2)Aromatic/aliphatic alcohols
AlkylFluorCompound + KF + KBF₄Primary/secondary alkyl alcohols

Advanced Optimization of Fluorination Conditions

Q. Q: What experimental parameters optimize its use in deoxyfluorination?

A: Key parameters include:

  • Solvent : Dichloromethane or THF (anhydrous) for solubility and reactivity .
  • Temperature : 60–80°C for 4–12 hours, balancing reaction rate and decomposition .
  • Substrate Compatibility : Electron-deficient phenols and sterically hindered alcohols require higher CsF ratios (1:3) to enhance fluoride availability .

Q. Example Protocol :

Mix compound (1.2 eq) and CsF (2.4 eq) in CH₂Cl₂ under argon.

Add substrate (1 eq) and stir at 60°C for 6 hours.

Purify via flash chromatography (hexane/EtOAc) .

Advanced Mitigation of Byproducts

Q. Q: How can chlorinated byproducts be minimized during fluorination?

A:

  • AlkylFluor Reagent : Replacing CsF with KF/KBF₄ reduces R–Cl formation by stabilizing the fluoride ion and suppressing nucleophilic chloride activity .
  • Additives : Catalytic Ag₂CO₃ (5 mol%) sequesters chloride ions, improving fluorination selectivity (e.g., in uronium salt synthesis for PET tracers) .

Advanced Radiochemistry Applications

Q. Q: What is its role in synthesizing PET tracers?

A: The compound facilitates radiofluorination via uronium salt precursors.

  • Protocol :
    • React phenol derivatives with the compound and Ag₂CO₃ in CH₂Cl₂ at 60°C to form uronium salts.
    • Perform 18^{18}F-labeling via nucleophilic aromatic substitution with [18^{18}F]KF.
    • Purify via HPLC to isolate 18^{18}F-labeled tracers (e.g., [18^{18}F]senicapoc) .
Step Conditions Yield
Uronium Salt Synthesis60°C, 4 h, CH₂Cl₂, Ag₂CO₃68%
Radiofluorination[18^{18}F]KF, DMF, 100°C, 10 min40–50%

Mechanistic Insights

Q. Q: What is the proposed mechanism for its fluoride activation?

A: The imidazolium chloride acts as a Lewis acid, polarizing the substrate (e.g., alcohol) to form an oxonium intermediate. Fluoride ion (from CsF/KF) then displaces the leaving group (e.g., chloride) via an SN_N2 pathway. Steric hindrance from the 2,6-diisopropylphenyl groups prevents undesired side reactions .

Q. Key Evidence :

  • Kinetic studies show rate dependence on fluoride concentration and substrate electronics .
  • DFT calculations support a concerted transition state with partial positive charge on the substrate carbon .

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